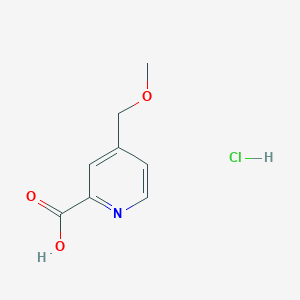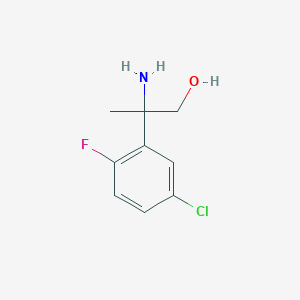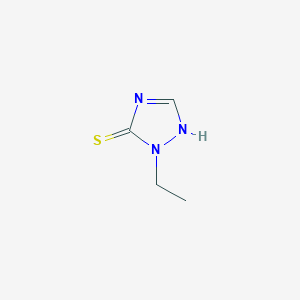
1-Ethyl-1h-1,2,4-triazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1h-1,2,4-triazole-5-thiol is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has a sulfur atom attached to the triazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-1,2,4-triazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions typically involve heating the mixture under reflux .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1h-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1h-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anticancer and antifungal activities.
Industry: It is used in the development of new materials, including polymers and luminescent materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1h-1,2,4-triazole-5-thiol involves its interaction with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it an effective ligand. The triazole ring can interact with biological macromolecules, inhibiting enzyme activity and disrupting cellular processes. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-thiol: Similar structure but without the ethyl group.
1-Phenyl-1H-tetrazole-5-thiol: Contains a phenyl group instead of an ethyl group.
3-Methyl-1H-1,2,4-triazole: Contains a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1h-1,2,4-triazole-5-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .
Eigenschaften
Molekularformel |
C4H7N3S |
|---|---|
Molekulargewicht |
129.19 g/mol |
IUPAC-Name |
2-ethyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |
InChI-Schlüssel |
JBPZMNRRSYWGRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=S)N=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


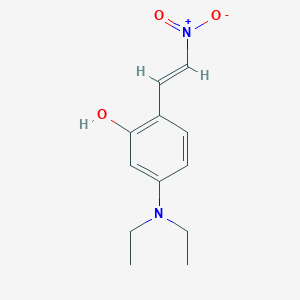
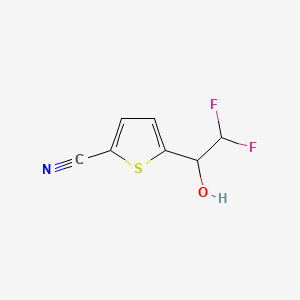




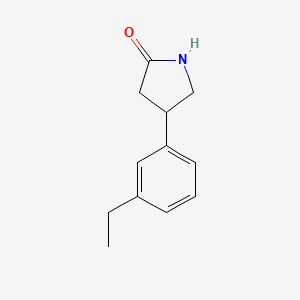

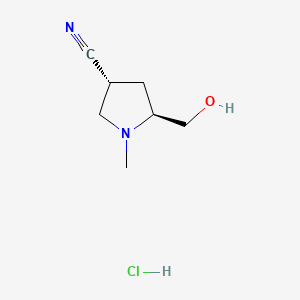
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
